molecular formula C21H24N2O3 B1405636 tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1785764-68-2

tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1405636
M. Wt: 352.4 g/mol
InChI Key: DHBIIABIZNHBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is likely a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The presence of the benzoylamino group suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The tert-butyl group is often used as a probe for NMR studies of macromolecular complexes . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications .


Chemical Reactions Analysis

The tert-butyl group has been studied in the context of NMR studies of macromolecular complexes . The interaction of tert-butyl chloride with aluminum bromide has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar tert-butyl group, 4-tert-Butylcyclohexyl acetate, is a white solid with a melting point just over 100 °C .

Scientific Research Applications

1. Synthesis of Tetrahydroisoquinolines

Researchers have developed synthetic methods for producing enantiomerically pure 1-substituted tetrahydroisoquinolines, including the synthesis of the alkaloid (+)-corlumine. This process involves using tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives for electrophilic attack and stereoselective alkylation (Huber & Seebach, 1987).

2. Novel tert-Butoxycarbonylation Reagent

The compound has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This application showcases its utility in selective and high-yield chemical reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).

3. Annulation in Medicinal Chemistry

The compound has been used in novel annulation reactions to create medicinally important isoquinoline heterocycles. This method offers direct synthesis of cyclic Reissert equivalent compounds, which are significant in the development of certain natural alkaloids used in medicine (Li & Yang, 2005).

4. Antitumor Applications

Synthetic studies on potent marine drugs have utilized derivatives of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate. These studies focus on the synthesis of key intermediates that might be used in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).

5. Synthesis of Small Molecule Anticancer Drugs

It is also an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method has been established for this compound, demonstrating its role in ongoing cancer drug development (Zhang, Ye, Xu, & Xu, 2018).

6. Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes, such as the generation of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This showcases its role in creating specific molecular configurations for potential pharmaceutical applications (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, compounds with a tert-butyl group have been studied for their potential use in the design of biologically active small molecules .

properties

IUPAC Name

tert-butyl 4-benzamido-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2,3)26-20(25)23-13-16-11-7-8-12-17(16)18(14-23)22-19(24)15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBIIABIZNHBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.